molecular formula C9H9FO2 B6359597 3-Fluoro-2,6-dimethylbenzoic acid CAS No. 26829-84-5

3-Fluoro-2,6-dimethylbenzoic acid

Cat. No.: B6359597
CAS No.: 26829-84-5
M. Wt: 168.16 g/mol
InChI Key: JCJUCUGMAVRVLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,6-dimethylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2,6-dimethylbenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature or slightly elevated temperatures.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with 2,6-dimethylbenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate . This reaction is usually performed in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products . Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C), temperatures (50-100°C).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), temperatures (room temperature to reflux).

    Reduction: Reducing agents (LiAlH4, BH3), solvents (ether, THF), temperatures (0°C to room temperature).

Major Products

    Substitution: Amino or thiol derivatives of this compound.

    Oxidation: 3-Fluoro-2,6-dimethylbenzaldehyde or this compound derivatives.

    Reduction: 3-Fluoro-2,6-dimethylbenzyl alcohol or 3-Fluoro-2,6-dimethylbenzaldehyde.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2,6-dimethylbenzoic acid is unique due to the combination of fluorine and methyl groups on the benzene ring, which imparts specific steric and electronic effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-fluoro-2,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJUCUGMAVRVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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